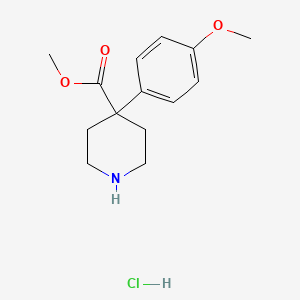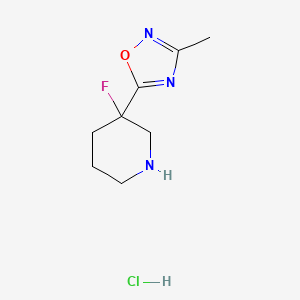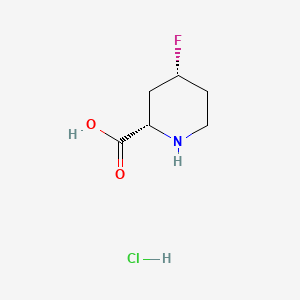![molecular formula C6H12ClNO B6610788 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride CAS No. 2866318-54-7](/img/structure/B6610788.png)
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride (2-ABAH-HCl) is an organic compound belonging to the bicyclic azabicycloheptane family. It is a white, crystalline solid with a molecular weight of 253.7 g/mol and a melting point of 167-169 °C. 2-ABAH-HCl is a chiral molecule with two enantiomers, (R)-2-ABAH-HCl and (S)-2-ABAH-HCl. It is used in a variety of scientific research applications, including as a substrate for enzyme-catalyzed reactions, as a ligand for metal-catalyzed reactions, and as a reagent for chemical synthesis.
科学研究应用
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has a variety of scientific research applications. It is used as a substrate for enzyme-catalyzed reactions, such as the synthesis of 2-azabicyclo[3.1.1]heptan-4-one and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol. It is also used as a ligand for metal-catalyzed reactions, such as the synthesis of 2-azabicyclo[3.1.1]heptane-4-carboxylic acid and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol. Additionally, 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride is used as a reagent for chemical synthesis, such as the synthesis of 2-azabicyclo[3.1.1]heptane-4-carboxylic acid and the synthesis of 2-azabicyclo[3.1.1]heptane-4-thiol.
作用机制
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride acts as a substrate for enzyme-catalyzed reactions, as a ligand for metal-catalyzed reactions, and as a reagent for chemical synthesis. When used as a substrate for enzyme-catalyzed reactions, the enzyme catalyzes the reaction of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride with a second substrate to form the desired product. When used as a ligand for metal-catalyzed reactions, the metal catalyzes the reaction of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride with a second substrate to form the desired product. When used as a reagent for chemical synthesis, 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride reacts with a second reagent to form the desired product.
Biochemical and Physiological Effects
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has no known biochemical or physiological effects. It is not known to be toxic or to have any adverse effects on humans or other organisms.
实验室实验的优点和局限性
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride has several advantages for lab experiments. It is a white crystalline solid that is easy to handle and store. It is non-toxic and has no known adverse effects on humans or other organisms. Additionally, it is a chiral molecule with two enantiomers, (R)-2-azabicyclo[3.1.1]heptan-4-ol hydrochloride and (S)-2-azabicyclo[3.1.1]heptan-4-ol hydrochloride, which can be used for chiral separations.
The main limitation of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride for lab experiments is the difficulty of synthesizing the compound. The most common method of synthesis involves the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid. This method is labor-intensive and requires a high degree of skill and precision.
未来方向
The future directions for research involving 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride include the development of new synthesis methods, the development of new applications for the compound, and the investigation of the compound’s potential biological activity. New synthesis methods could include the use of catalysts, the use of different solvents, and the use of different reaction conditions. New applications for the compound could include its use as a catalyst for organic synthesis, its use as a ligand for metal-catalyzed reactions, and its use as a reagent for chemical synthesis. Finally, the potential biological activity of 2-azabicyclo[3.1.1]heptan-4-ol hydrochloride could be investigated to determine if the compound has any therapeutic or other beneficial effects.
合成方法
2-azabicyclo[3.1.1]heptan-4-ol hydrochloride can be synthesized by several methods, including the reduction of 2-azabicyclo[3.1.1]heptan-4-one, the reaction of 2-azabicyclo[3.1.1]heptan-4-ol with hydrochloric acid, and the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid. The most common method involves the reaction of 4-amino-2-azabicyclo[3.1.1]heptane with hydrochloric acid in aqueous solution, followed by the addition of a base such as sodium hydroxide or potassium hydroxide to neutralize the acid.
属性
IUPAC Name |
2-azabicyclo[3.1.1]heptan-4-ol;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11NO.ClH/c8-6-3-7-5-1-4(6)2-5;/h4-8H,1-3H2;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBGQLJAIEBEKLW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC1NCC2O.Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12ClNO |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
149.62 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Azabicyclo[3.1.1]heptan-4-ol hydrochloride | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![1,3-dibromo-5-methoxyimidazo[1,5-a]pyridine](/img/structure/B6610726.png)

![3-(6-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610742.png)



![3-(5-amino-1-oxo-2,3-dihydro-1H-isoindol-2-yl)-1-{[2-(trimethylsilyl)ethoxy]methyl}piperidine-2,6-dione](/img/structure/B6610755.png)



![tert-butyl 4-amino-2-azabicyclo[3.1.1]heptane-2-carboxylate hydrochloride](/img/structure/B6610786.png)